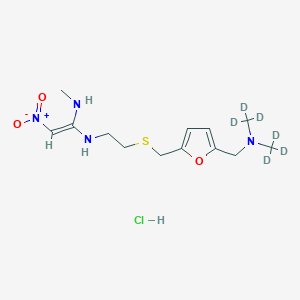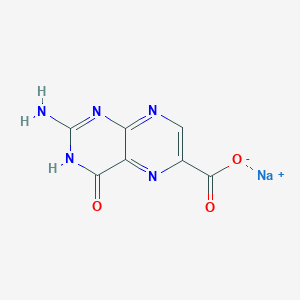
14-Bromo 4'-epi-Daunorubicin Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Bromo 4’-epi-Daunorubicin Hydrochloride is a derivative of Daunorubicin Hydrochloride, an anthracycline antibiotic related to the rhodomycins. This compound is known for its antineoplastic properties, making it a valuable agent in the treatment of certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-Bromo 4’-epi-Daunorubicin Hydrochloride involves the bromination of Daunorubicin Hydrochloride. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 14-Bromo 4’-epi-Daunorubicin Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of high-performance liquid chromatography (HPLC) is common in the purification process .
Análisis De Reacciones Químicas
Types of Reactions
14-Bromo 4’-epi-Daunorubicin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
14-Bromo 4’-epi-Daunorubicin Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool in molecular biology research.
Medicine: Investigated for its antineoplastic properties and potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of 14-Bromo 4’-epi-Daunorubicin Hydrochloride involves intercalation into DNA, which disrupts the function of topoisomerase II. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Daunorubicin Hydrochloride: The parent compound, used in the treatment of leukemia.
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different clinical applications.
Epirubicin: A derivative of Daunorubicin with altered pharmacokinetics and reduced cardiotoxicity.
Idarubicin: A synthetic analog with enhanced efficacy and reduced side effects.
Uniqueness
14-Bromo 4’-epi-Daunorubicin Hydrochloride is unique due to the presence of the bromine atom, which can influence its pharmacokinetic properties and potentially enhance its antineoplastic activity. This modification may also affect the compound’s interaction with DNA and its overall efficacy in cancer treatment .
Propiedades
Número CAS |
99530-17-3 |
|---|---|
Fórmula molecular |
C₂₇H₂₈BrNO₁₀·HCl |
Peso molecular |
606.423646 |
Sinónimos |
(8S-cis)-10-[(3-Amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-8-(bromoacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)


